molecular formula C26H26FN3O3S B11362084 2-(9-Ethyl-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)-1-[4-(2-fluorophenyl)-1-piperazinyl]ethanone

2-(9-Ethyl-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)-1-[4-(2-fluorophenyl)-1-piperazinyl]ethanone

Cat. No.: B11362084
M. Wt: 479.6 g/mol
InChI Key: UJQYMLGEBINHMJ-UHFFFAOYSA-N
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Description

2-(9-Ethyl-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)-1-[4-(2-fluorophenyl)-1-piperazinyl]ethanone is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are known for their diverse chemical properties and applications in various fields such as pharmaceuticals, agrochemicals, and materials science. The presence of multiple functional groups in this compound makes it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(9-Ethyl-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)-1-[4-(2-fluorophenyl)-1-piperazinyl]ethanone involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the dibenzo[C,E][1,2]thiazine ring: This can be achieved through a cyclization reaction involving a suitable precursor such as a dibenzylamine derivative and a sulfur-containing reagent.

    Introduction of the ethyl group: This step involves the alkylation of the dibenzo[C,E][1,2]thiazine ring with an ethylating agent under basic conditions.

    Oxidation to form the dioxido group: The oxidation of the thiazine ring can be carried out using an oxidizing agent such as hydrogen peroxide or a peracid.

    Attachment of the piperazinyl ethanone moiety: This step involves the reaction of the dibenzo[C,E][1,2]thiazine derivative with a piperazine derivative containing the 2-fluorophenyl group under suitable conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to achieve high yields and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce costs.

Chemical Reactions Analysis

Types of Reactions

2-(9-Ethyl-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)-1-[4-(2-fluorophenyl)-1-piperazinyl]ethanone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the dioxido group back to a thiazine ring or to reduce other functional groups.

    Substitution: The compound can undergo substitution reactions, particularly at the piperazine ring, to introduce different substituents.

    Hydrolysis: The ethanone moiety can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids or alcohols.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, peracids.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents, nucleophiles.

    Hydrolysis conditions: Acidic or basic aqueous solutions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can yield thiazine derivatives.

Scientific Research Applications

2-(9-Ethyl-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)-1-[4-(2-fluorophenyl)-1-piperazinyl]ethanone has several scientific research applications:

    Pharmaceuticals: The compound’s unique structure makes it a potential candidate for drug development, particularly for targeting specific enzymes or receptors.

    Materials Science: The compound can be used in the development of advanced materials, such as organic semiconductors or light-emitting diodes.

    Agrochemicals: The compound’s chemical properties make it suitable for use in the development of new pesticides or herbicides.

    Biological Research: The compound can be used as a tool for studying various biological processes, such as enzyme inhibition or receptor binding.

Mechanism of Action

The mechanism of action of 2-(9-Ethyl-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)-1-[4-(2-fluorophenyl)-1-piperazinyl]ethanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the piperazine and fluorophenyl groups enhances its binding affinity and specificity for certain targets.

Comparison with Similar Compounds

Similar Compounds

    2-(9-Ethyl-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)-1-[4-(2-chlorophenyl)-1-piperazinyl]ethanone: Similar structure but with a chlorine substituent instead of fluorine.

    2-(9-Ethyl-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)-1-[4-(2-methylphenyl)-1-piperazinyl]ethanone: Similar structure but with a methyl substituent instead of fluorine.

Uniqueness

The presence of the fluorophenyl group in 2-(9-Ethyl-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)-1-[4-(2-fluorophenyl)-1-piperazinyl]ethanone provides unique chemical properties, such as increased lipophilicity and enhanced binding affinity for certain molecular targets. This makes it distinct from other similar compounds and potentially more effective in certain applications.

Properties

Molecular Formula

C26H26FN3O3S

Molecular Weight

479.6 g/mol

IUPAC Name

2-(9-ethyl-5,5-dioxobenzo[c][1,2]benzothiazin-6-yl)-1-[4-(2-fluorophenyl)piperazin-1-yl]ethanone

InChI

InChI=1S/C26H26FN3O3S/c1-2-19-11-12-23-21(17-19)20-7-3-6-10-25(20)34(32,33)30(23)18-26(31)29-15-13-28(14-16-29)24-9-5-4-8-22(24)27/h3-12,17H,2,13-16,18H2,1H3

InChI Key

UJQYMLGEBINHMJ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C1)N(S(=O)(=O)C3=CC=CC=C32)CC(=O)N4CCN(CC4)C5=CC=CC=C5F

Origin of Product

United States

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